molecular formula C10H12N2O2 B11723608 N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide

N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide

Cat. No.: B11723608
M. Wt: 192.21 g/mol
InChI Key: ZZCYPMNOIVNFHS-UHFFFAOYSA-N
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Description

N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide is an organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a phenyl ring substituted with a hydroxy-C-methylcarbonimidoyl group and an acetamide group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide typically involves the reaction of 3-(N-hydroxy-C-methylcarbonimidoyl)benzonitrile with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 80-100°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, increased efficiency, and reduced production costs. The use of automated systems for monitoring and controlling the reaction ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison: N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and better solubility in organic solvents. These characteristics make it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]acetamide

InChI

InChI=1S/C10H12N2O2/c1-7(12-14)9-4-3-5-10(6-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)

InChI Key

ZZCYPMNOIVNFHS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)NC(=O)C

Origin of Product

United States

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